molecular formula C18H15ClN4O5S B2594716 N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide CAS No. 728924-41-2

N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide

Cat. No.: B2594716
CAS No.: 728924-41-2
M. Wt: 434.85
InChI Key: GYTPGODFLSBUJH-UHFFFAOYSA-N
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Description

N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline ring system fused with a dioxin moiety, along with a sulfamoyl group and an acetamide group. Its molecular formula is C18H15ClN4O5S, and it has a molecular weight of 434.85 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Dioxin Moiety: The dioxin ring can be introduced via a cyclization reaction involving appropriate diol and halogenated reagents.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is usually introduced through a sulfonation reaction using chlorosulfonic acid or a similar reagent.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide exhibit promising anticancer properties. The dioxin and quinoxaline moieties are known for their ability to inhibit specific cancer cell lines. Studies have shown that modifications in the structure can enhance cytotoxic effects against various types of tumors .

Antimicrobial Properties
The sulfamoyl group in this compound suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial strains and fungi, making them candidates for developing new antibiotics .

Pharmacology

Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. It has been found to interact with specific enzymes involved in cancer cell proliferation and microbial growth. This interaction can lead to apoptosis in cancer cells and inhibition of bacterial growth .

Biochemical Research

Target Identification
In biochemical studies, this compound has been utilized as a tool for target identification in cellular pathways. By tagging specific proteins or enzymes, researchers can elucidate the pathways involved in disease mechanisms and drug resistance .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cell growth in breast cancer cell lines. The study emphasized the importance of the dioxin structure for enhancing activity .
  • Antimicrobial Evaluation : A comparative analysis conducted on various sulfamoyl compounds revealed that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide: Unique due to its specific structural features and functional groups.

    N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide (CAS No. 728924-41-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅ClN₄O₅S
  • Molecular Weight : 434.85 g/mol
  • Structure : The compound features a quinoxaline core and a sulfamoyl group, which are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, studies have shown that derivatives of sulfamoyl phenyl acetamides possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group is particularly noted for enhancing antibacterial efficacy.

Enzyme Inhibition

This compound is hypothesized to inhibit specific enzymes crucial for bacterial growth. For example, related compounds have demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar enzyme inhibition capabilities .

Anticancer Potential

The quinoxaline moiety is associated with anticancer activities. Compounds containing this structure have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active sites of enzymes like urease and AChE, the compound can disrupt metabolic processes in bacteria.
  • Receptor Interaction : The compound may interact with cell surface receptors, altering cellular signaling pathways that lead to antibacterial or anticancer effects.
  • Membrane Disruption : Preliminary studies suggest that similar compounds can cause damage to bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

StudyFindings
Aziz-ur-Rehman et al. (2011)Identified significant antibacterial activity in sulfamoyl derivatives against multiple strains .
Scanning Electron Microscopy (SEM)Demonstrated membrane disruption in treated bacterial cells at varying concentrations .
Docking StudiesSuggested strong binding interactions with target enzymes, indicating potential for drug development .

Properties

IUPAC Name

N-[4-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5S/c1-10(24)20-11-2-4-12(5-3-11)29(25,26)23-18-17(19)21-13-8-15-16(9-14(13)22-18)28-7-6-27-15/h2-5,8-9H,6-7H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTPGODFLSBUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC4=C(C=C3N=C2Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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